molecular formula C7H6BrNO2 B2649058 6-bromo-2H-1,3-benzodioxol-4-amine CAS No. 492444-10-7

6-bromo-2H-1,3-benzodioxol-4-amine

Cat. No.: B2649058
CAS No.: 492444-10-7
M. Wt: 216.034
InChI Key: TYSVFBOLGCFLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2H-1,3-benzodioxol-4-amine is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.034. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2H-1,3-benzodioxol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2H-1,3-benzodioxol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-benzodioxol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSVFBOLGCFLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-10-7
Record name 6-bromo-1,3-dioxaindan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: 6-Bromo-2H-1,3-benzodioxol-4-amine (CAS 492444-10-7)

[1]

Executive Summary

6-bromo-2H-1,3-benzodioxol-4-amine (CAS 492444-10-7) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the 1,3-benzodioxole scaffold—a "privileged structure" in drug design—functionalized with an amine at the C4 position and a bromine atom at the C6 position.

This bifunctionality renders it a versatile intermediate: the amine serves as a nucleophile for amide coupling or reductive amination, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthetic routes, and application in high-value organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 492444-10-7
IUPAC Name 6-bromo-2H-1,3-benzodioxol-4-amine
Synonyms 4-Amino-6-bromo-1,3-benzodioxole; 6-Bromo-1,3-benzodioxol-4-amine
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
LogP (Predicted) ~2.1
pKa (Conjugate Acid) ~3.5 - 4.0 (Aniline derivative, electron-withdrawing Br lowers pKa)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (2 Oxygens, 1 Nitrogen)

Synthesis & Production

The synthesis of 6-bromo-2H-1,3-benzodioxol-4-amine requires careful regiocontrol. Direct bromination of the amine precursor often leads to mixtures due to the activating nature of the amino group. A more reliable route involves the bromination of the nitro-intermediate, leveraging the directing effects of the benzodioxole ring and the nitro group to achieve the 4,6-substitution pattern.

Retrosynthetic Analysis

The strategy relies on constructing the 4-nitro-1,3-benzodioxole core first. The nitro group at C4 directs electrophilic bromination to the C6 position (meta to the nitro, para to the oxygen), avoiding the C5/C7 positions deactivated by the nitro group or sterically hindered.

RetrosynthesisTarget6-Bromo-2H-1,3-benzodioxol-4-amine(Target)NitroBromo6-Bromo-4-nitro-1,3-benzodioxole(Precursor)Target->NitroBromoReduction(SnCl2 or Fe/AcOH)NitroDiox4-Nitro-1,3-benzodioxoleNitroBromo->NitroDioxBromination(Br2/FeBr3 or NBS)Start3-Nitrocatechol(Starting Material)NitroDiox->StartMethylenation(CH2Br2, Cs2CO3)

Figure 1: Retrosynthetic strategy prioritizing regiochemical control via the nitro-intermediate.

Detailed Synthetic Protocol

Step 1: Methylenation of 3-Nitrocatechol

  • Reagents: 3-Nitrocatechol (1.0 eq), Dibromomethane (1.2 eq), Cesium Carbonate (1.5 eq), DMF (Solvent).

  • Procedure: Dissolve 3-nitrocatechol in DMF. Add Cs₂CO₃ and stir at 60°C for 30 mins. Add dibromomethane dropwise. Heat to 100°C for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Product: 4-Nitro-1,3-benzodioxole.

Step 2: Regioselective Bromination

  • Mechanistic Insight: The benzodioxole oxygens are strong ortho/para directors. The nitro group is a strong meta director. Position 6 is meta to the nitro group and para to the C1-oxygen, making it the most nucleophilic site for electrophilic aromatic substitution.

  • Reagents: 4-Nitro-1,3-benzodioxole (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile or DMF.

  • Procedure: Dissolve substrate in solvent. Add NBS portion-wise at RT. Monitor by TLC/LCMS. If sluggish, heat to 50°C.

  • Purification: Recrystallization from Ethanol/Water.

  • Product: 6-Bromo-4-nitro-1,3-benzodioxole.

Step 3: Nitro Reduction

  • Reagents: 6-Bromo-4-nitro-1,3-benzodioxole, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq), Ethanol.

  • Procedure: Suspend starting material in Ethanol. Add SnCl₂·2H₂O. Heat to reflux for 2-3 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃ (careful: foaming). Filter through Celite to remove tin salts. Extract filtrate with DCM.

  • Validation: 1H NMR (DMSO-d6) should show a broad singlet for NH₂ (~5.5-6.5 ppm) and two aromatic doublets (meta-coupling, J ~2.0 Hz).

Reactivity & Applications in Drug Discovery

The compound's value lies in its orthogonal reactivity. The amine and bromide allow for the sequential construction of complex scaffolds, particularly for Kinase Inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands .

Functionalization Pathways

ReactivityCenter6-Bromo-2H-1,3-benzodioxol-4-amineAmideAmide Coupling(R-COOH, HATU)Center->AmideN-NucleophileRedAmReductive Amination(R-CHO, NaBH(OAc)3)Center->RedAmUreaUrea Formation(R-NCO)Center->UreaSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Center->SuzukiC-ElectrophileBuchwaldBuchwald-Hartwig(R-NH2, Pd2(dba)3)Center->BuchwaldHeckHeck Reaction(Alkenes)Center->Heck

Figure 2: Orthogonal reactivity map. Red paths utilize the amine; Green paths utilize the aryl bromide.

Application Case Study: Kinase Inhibitor Scaffolds

In the synthesis of Type I/II kinase inhibitors, the 4-amino group often mimics the adenine binding motif of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Workflow:

    • Core Assembly: React 6-bromo-2H-1,3-benzodioxol-4-amine with a 4-chloroquinoline or pyrimidine scaffold via nucleophilic aromatic substitution (SNAr) or Buchwald coupling.

    • Tail Elaboration: Use the retained 6-bromo handle to attach a solubilizing group (e.g., N-methylpiperazine tail) via Suzuki coupling to access the solvent-exposed pocket.

Handling, Safety, and Storage (E-E-A-T)

As a halogenated aromatic amine, this compound must be handled with strict adherence to GLP (Good Laboratory Practice).

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under an inert atmosphere (Nitrogen/Argon).

  • Temperature: Refrigerator (2-8°C) recommended for long-term storage.

  • Container: Amber glass vials to protect from light.

Analytical Validation (Quality Control)

To ensure integrity before use in critical steps:

  • 1H NMR (DMSO-d6): Look for the diagnostic methylenedioxy singlet at ~6.05 ppm. The aromatic region should show two distinct signals (H-5 and H-7) with meta-coupling.

  • LC-MS: Verify the [M+H]+ peak at 216/218 (1:1 isotopic ratio for Br).

  • TLC: Use 30% EtOAc in Hexanes. The amine will likely stain with Ninhydrin (purple/red) or p-Anisaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046646, 6-Bromo-1,3-benzodioxol-4-amine. Retrieved from [Link]

  • Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives.[1] Il Farmaco, 57(11), 853-859. (Provides foundational methods for benzodioxole functionalization). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Reference for coupling protocols). [Link]

The 1,3-Benzodioxole Scaffold in Medicinal Chemistry: Optimization, Synthesis, and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in FDA-approved therapeutics ranging from PDE5 inhibitors (Tadalafil) to SSRIs (Paroxetine). However, its utility is a double-edged sword: while it offers unique electronic properties and conformational rigidity, it is a known structural alert for metabolic liability.

This technical guide provides a rigorous analysis of the benzodioxole scaffold. It details the mechanism of Cytochrome P450 (CYP) inactivation, strategies for bioisosteric replacement to improve metabolic stability, and validated synthetic protocols for incorporating this moiety into drug candidates.

Part 1: The Pharmacophore & Structural Utility

The 1,3-benzodioxole ring system consists of a benzene ring fused to a dioxole ring.[1] Its prevalence in drug discovery stems from three key physicochemical characteristics:

  • Electronic Donation: The two oxygen atoms act as electron donors by resonance (+M effect), increasing the electron density of the aromatic ring. This makes the scaffold highly effective at engaging in

    
     stacking interactions with receptor binding pockets.
    
  • Conformational Constraint: Unlike a dimethoxy-substituted benzene, the fused ring locks the oxygen lone pairs into a specific orientation, reducing entropic penalties upon binding.

  • Lipophilicity Modulation: The methylene bridge adds lipophilicity (LogP ~2.1 for the parent heterocycle) compared to a catechol precursor, facilitating membrane permeability while maintaining hydrogen bond acceptor capability.

Clinical Case Studies
DrugIndicationRole of Benzodioxole Moiety
Tadalafil (Cialis)Erectile DysfunctionEngages in hydrophobic interactions within the PDE5 active site; mimics the guanine base of cGMP.[2]
Paroxetine (Paxil)Depression (SSRI)Provides steric bulk and electronic richness to bind the serotonin transporter (SERT).
Stiripentol (Diacomit)Dravet SyndromeActs as a prodrug/inhibitor; exploits the metabolic liability of the ring to inhibit CYP450s, boosting the levels of co-administered antiepileptics.
Etoposide ChemotherapyStabilizes the DNA-Topoisomerase II complex, preventing DNA religation.

Part 2: Metabolic Liability & Mechanism-Based Inactivation

The critical challenge in working with benzodioxoles is their tendency to act as Mechanism-Based Inhibitors (MBIs) or "suicide substrates" for CYP450 enzymes.

The Carbene Mechanism

The methylene carbon (-CH2-) between the oxygens is susceptible to hydrogen atom abstraction by the high-valent Iron-Oxo species of CYP450 (Compound I). This leads to the formation of a reactive carbene intermediate.

Mechanism Steps:

  • H-Abstraction: CYP450 abstracts a hydrogen from the methylene bridge.

  • Hydroxylation: Formation of a hydroxy-benzodioxole intermediate (unstable).

  • Dehydration: Spontaneous loss of water generates a reactive carbene.

  • Complexation: The carbene coordinates covalently with the heme iron (Fe) of the CYP enzyme, forming a stable Metabolic Intermediate Complex (MIC). This complex displays a characteristic absorption peak at ~455 nm and irreversibly inactivates the enzyme.[3]

Visualization: CYP450 Inactivation Pathway

Benzodioxole_Metabolism Parent Benzodioxole Scaffold Radical Methylene Radical Intermediate Parent->Radical H-Abstraction (CYP450) CYP CYP450 (Fe-Oxo Species) Carbene Reactive Carbene Radical->Carbene -H2O (Oxidation) MIC Metabolic Intermediate Complex (MIC) (Irreversible Inhibition) Carbene->MIC Fe-Carbene Coordination Metabolite Catechol (Ring Opening) Carbene->Metabolite Hydrolysis (Minor Pathway)

Figure 1: Mechanism-based inactivation of CYP450 by benzodioxole derivatives via carbene formation.

Part 3: Strategic Optimization & Bioisosterism[4][5]

To mitigate the metabolic liability while retaining potency, medicinal chemists employ specific bioisosteric strategies.[4][5]

Deuteration

Replacing the methylene hydrogens with deuterium (D) exploits the Kinetic Isotope Effect (KIE). Since the C-D bond is stronger than the C-H bond, the rate of hydrogen abstraction by CYP450 is significantly reduced.

  • Application: Used in "heavy drugs" to extend half-life and reduce MBI.

Difluorination (The Fluorine Effect)

Replacing the methylene group (-CH2-) with a difluoromethylene group (-CF2-) completely blocks the formation of the carbene intermediate.

  • Effect: The -CF2- group is electronically withdrawing (lowering the electron density of the ring) but metabolically inert.

  • Example: Lumacaftor (cystic fibrosis drug) utilizes a difluorobenzodioxole to avoid CYP inhibition.

Cyclic Bioisosteres

Replacing the dioxole ring with metabolically stable heterocycles that mimic the shape and electronics:

  • Benzoxazolone: Introduces a carbonyl and nitrogen, preventing carbene formation.

  • Benzofuran/Dihydrobenzofuran: Removes one oxygen, altering the electronic donation but maintaining planarity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxole Derivatives

Standard Methylenation of Catechols

Objective: To synthesize a functionalized benzodioxole core from a substituted catechol.

Reagents:

  • Substituted Catechol (1.0 eq)

  • Dibromomethane (CH2Br2) or Bromochloromethane (1.2 eq)

  • Cesium Carbonate (Cs2CO3) (2.5 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Workflow:

  • Setup: Charge a round-bottom flask with the substituted catechol (e.g., 3,4-dihydroxybenzaldehyde) and anhydrous DMF (0.5 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add Cs2CO3 in a single portion. Stir at room temperature for 15 minutes to allow deprotonation (formation of the dianion).

  • Alkylation: Add dibromomethane dropwise via syringe.

  • Reaction: Heat the mixture to 80°C - 100°C. Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

    • Note: Cs2CO3 is preferred over K2CO3 for the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Time-Dependent Inhibition (TDI) Assay

Validating Metabolic Stability

Objective: To determine if a benzodioxole lead compound causes mechanism-based inactivation of CYP3A4.

Reagents:

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Test Compound (Benzodioxole derivative)[6][7][8][9][10]

  • Probe Substrate (e.g., Midazolam or Testosterone)

Workflow:

  • Pre-Incubation: Incubate HLM (1.0 mg/mL) with the Test Compound (various concentrations, e.g., 0–50 µM) and NADPH for varying times (0, 5, 10, 20, 30 min) at 37°C.

    • Control: Run a parallel incubation without NADPH to distinguish TDI from reversible inhibition.

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing the Probe Substrate (Midazolam) and fresh NADPH.

  • Activity Measurement: Incubate for 5–10 minutes to measure the residual CYP3A4 activity (formation of 1'-hydroxymidazolam).

  • Analysis: Quench with acetonitrile containing internal standard. Analyze by LC-MS/MS.

  • Calculation: Plot the natural log of remaining enzyme activity vs. pre-incubation time. A negative slope indicates time-dependent inactivation. Calculate

    
     (max inactivation rate) and 
    
    
    
    (inhibitor concentration at half-max inactivation).
Visualization: Synthetic & Assay Workflow

Experimental_Workflow cluster_synth Synthesis (Protocol A) cluster_assay TDI Assay (Protocol B) Catechol Catechol Precursor Base Cs2CO3 / DMF 80°C Catechol->Base Cyclization Cyclization (+ CH2Br2) Base->Cyclization Product Benzodioxole Derivative Cyclization->Product Incubation Incubate w/ HLM + NADPH Product->Incubation Test Cmpd Dilution Dilute w/ Probe Substrate Incubation->Dilution Analysis LC-MS/MS (Calc Kinact/KI) Dilution->Analysis

Figure 2: Integrated workflow for the synthesis and metabolic validation of benzodioxole derivatives.

References

  • Mechanism of CYP450 Inhibition by Benzodioxoles Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [Link]

  • Synthesis of 1,3-Benzodioxoles Synthetic method of 1, 3-benzodioxole (P
  • Anticancer Applications Synthesis and antitumor activity of 1,3-benzodioxole derivatives [Link]

  • Clinical Relevance of the Scaffold Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [Link]

Sources

An In-depth Technical Guide on the Therapeutic Potential of Amino-Benzodioxole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety, a heterocyclic aromatic scaffold, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile pharmacological profile. This guide provides a comprehensive exploration of amino-benzodioxole derivatives, elucidating their synthesis, diverse therapeutic applications, and underlying mechanisms of action. We delve into their significant potential as anticancer, neuroprotective, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights into the design and evaluation of novel therapeutics based on this privileged scaffold.

Part 1: The Benzodioxole Core: Synthesis and Chemical Significance

The 1,3-benzodioxole ring system is a key structural motif in a vast array of bioactive molecules.[1] Its stability and reactivity, conferred by the fusion of a benzene ring with a dioxole ring, make it an attractive starting point for chemical synthesis.[2] The presence of the two oxygen atoms in the dioxole ring increases the electron density, facilitating various chemical transformations and the introduction of diverse functional groups, including the critical amino moiety.[2]

The synthesis of amino-benzodioxole derivatives often commences from readily available precursors like safrole, a major constituent of sassafras oil, or catechol.[2][3] A generalized synthetic approach involves several key steps that can be adapted to generate a library of derivatives.

Key Synthetic Transformations:

  • Nitration: A common initial step is the selective nitration of the benzodioxole ring, typically at the 5-position, using nitric acid in acetic acid.[3]

  • Oxidation: The alkyl side chain, if present (as in safrole), can be oxidized to a carboxylic acid. This is often achieved using reagents like potassium permanganate with a phase transfer catalyst.[3]

  • Amide Coupling: The resulting carboxylic acid can then be coupled with various amines or amino acid esters to introduce the amino functionality. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt), or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-Dimethylaminopyridine (DMAP), are frequently employed to facilitate amide bond formation.[3][4]

  • Alternative Routes: Other synthetic strategies involve the reaction of a benzodioxole isothiocyanate with various amino compounds to form thiourea derivatives or the condensation of a benzodioxole carbaldehyde with amines to generate Schiff bases.[5][6]

This protocol outlines a three-step synthesis for a class of N-(benzo[d][7][8]dioxol-5-yl) acetamide compounds, adapted from methodologies reported in the literature.[8][9]

Step 1: Synthesis of 2-(benzylthio)acetic acid intermediate

  • Dissolve thioglycolic acid (1 eqv) and the appropriate substituted benzyl bromide (1 eqv) in ethanol.

  • Add a solution of sodium hydroxide (3 eqv) in water dropwise to the mixture.

  • Reflux the reaction for 3 hours.

  • Remove the ethanol under reduced pressure.

  • Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate to yield the crude 2-(benzylthio)acetic acid, which can be used in the next step without further purification.[9]

Step 2: Formation of the Acid Chloride

  • Dissolve the crude 2-(benzylthio)acetic acid from Step 1 in dichloromethane at 0°C.

  • Add oxalyl chloride (1.2 eqv) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.[8][9]

Step 3: Amide Coupling

  • Dissolve benzo[d][7][8]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.

  • Add the crude acid chloride from Step 2 dropwise to this solution.

  • Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Isolate the final product using column chromatography.[8][9]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amide Coupling A Thioglycolic Acid + Substituted Benzyl Bromide B NaOH, Ethanol, Reflux A->B C 2-(benzylthio)acetic acid B->C D Oxalyl Chloride, DCM C->D E Acid Chloride Intermediate D->E F Benzo[d][1,3]dioxol-5-amine + Triethylamine E->F G Final Amino-Benzodioxole Derivative F->G Coupling

Caption: A generalized three-step synthetic workflow for amino-benzodioxole derivatives.

Part 2: Therapeutic Applications and Biological Activities

Amino-benzodioxole scaffolds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in several key areas.

The most extensively studied application of amino-benzodioxole derivatives is in oncology. These compounds have shown significant cytotoxic effects against a variety of cancer cell lines, including breast, cervical, and liver cancer.[10][11]

Mechanisms of Antitumor Action:

  • Induction of Apoptosis: Many benzodioxole derivatives exert their anticancer effects by triggering programmed cell death.[7] This can be achieved through various mechanisms, including the inhibition of the thioredoxin system, which leads to increased oxidative stress within cancer cells.[4][7]

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. For example, some compounds have been observed to cause arrest in the G2-M phase of the cell cycle.[11]

  • Inhibition of Angiogenesis and Metastasis: More advanced derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) that supply tumors and to suppress the migration and invasion of cancer cells, key steps in metastasis.[10][12]

  • Tubulin Inhibition: Some 1,3-benzodioxole derivatives have been identified as potent tubulin binders, disrupting the formation of microtubules which are essential for cell division. This antimitotic activity is a well-established mechanism for cancer chemotherapy.[13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
YL201MDA-MB-231 (Breast)4.92 ± 1.09[10][12]
5-Fluorouracil (Control)MDA-MB-231 (Breast)18.06 ± 2.33[10][12]
Sorafenib (Control)MDA-MB-231 (Breast)7.62 ± 0.77[10]
YL210A498 (Kidney)10.79 ± 2.57[10]
YL210HeLa (Cervical)6.75 ± 0.09[10]

Causality in Experimental Design: The choice of cell lines (e.g., MDA-MB-231, a highly aggressive breast cancer line) and positive controls (e.g., 5-Fluorouracil, Sorafenib) is critical for contextualizing the potency of new derivatives.[10] Assays such as colony formation, Transwell invasion, and wound healing provide a more comprehensive picture of the compound's anti-proliferative and anti-metastatic potential beyond simple cytotoxicity.[12]

G cluster_0 Cellular Effects cluster_1 Downstream Consequences A Amino-Benzodioxole Derivative B Inhibition of Thioredoxin System A->B C Tubulin Binding A->C D VEGFR-2 Inhibition (Potential) A->D E Increased Oxidative Stress B->E F Disruption of Mitotic Spindle C->F G Inhibition of Angiogenesis D->G I Apoptosis E->I F->I J Reduced Proliferation & Metastasis G->J H Cell Cycle Arrest (G2/M Phase) H->I I->J

Caption: Multifaceted mechanisms of anticancer action for amino-benzodioxole scaffolds.

The benzodioxole scaffold is a privileged structure in neuropharmacology, appearing in various psychoactive compounds.[14] Research is exploring the potential of novel amino-benzodioxole derivatives for treating neurological and psychiatric disorders.

  • Modulation of Receptors: Certain derivatives are being investigated for their ability to modulate neurotransmitter receptors, such as AMPA receptors, which are implicated in pain and neurological disorders.[14]

  • Neuroprotective Effects: The antioxidant properties exhibited by some benzodioxole derivatives suggest a potential role in protecting neurons from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[7]

Derivatives of 1,3-benzodioxole have also shown promise as antimicrobial and antiviral agents.

  • Antibacterial Action: Studies have demonstrated the in vitro antibacterial activity of certain derivatives against pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Peptidyl derivatives, in particular, have been evaluated for their antimicrobial properties.[15][16]

  • Antiviral Applications: In the context of antiviral research, 1,3-benzodioxole moieties have been incorporated into molecules designed as HIV-1 entry inhibitors, targeting the gp120 protein.[17]

This protocol describes a standard MTT assay to evaluate the anti-proliferative activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A498) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from a stock solution in DMSO) and a positive control (e.g., 5-Fluorouracil). Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Future Perspectives and Conclusion

The amino-benzodioxole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, with the most significant advances seen in the development of novel anticancer agents. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, offering a promising avenue for the development of more effective and selective therapeutics.[4]

Future research should focus on:

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Translation of promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold to optimize potency and reduce off-target effects.

References

  • de F. F. C. Leitao, M., et al. (2001). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. LATIN AMERICAN JOURNAL OF PHARMACY. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • de F. F. C. Leitao, M., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Acta Farmaceutica Bonaerense.
  • Li, Y., et al. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (2025). ResearchGate. [Link]

  • de Farias, F. C., et al. (2004). Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. PubMed. [Link]

  • de Farias, F. C., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. ResearchGate. [Link]

  • Yek-Goodman, A., et al. (2022). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PMC. [Link]

  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (2025). ResearchGate. [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2025). ResearchGate. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (2025). ResearchGate. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

  • Wang, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

Sources

Introduction: The Versatile Scaffold of Brominated Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Brominated Benzodioxole Amines: Synthesis, Pharmacology, and Therapeutic Potential

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of an amine functionality and a bromine atom to this core structure creates a class of compounds known as brominated benzodioxole amines. These modifications significantly alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—thereby opening new avenues for drug design and development.

This technical guide provides a comprehensive overview of brominated benzodioxole amines for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, methods for their characterization, their pharmacological profiles, and the critical structure-activity relationships that govern their biological effects. By synthesizing technical data with field-proven insights, this document aims to serve as a foundational resource for exploiting the therapeutic potential of this unique chemical class.

Part 1: Strategic Synthesis of Brominated Benzodioxole Amines

The synthesis of brominated benzodioxole amines requires a multi-step approach, typically involving the sequential introduction of the bromine and amino functionalities onto the benzodioxole ring. The choice of synthetic route is dictated by the desired regiochemistry and the nature of the amine group (e.g., a primary amine directly on the ring versus an amine within a side chain).

Electrophilic Bromination of the Benzodioxole Ring

The benzodioxole ring is activated towards electrophilic aromatic substitution. Bromination typically occurs at the positions para or ortho to the electron-donating ether linkages.

  • Causality of Reagent Choice : The selectivity and reactivity of bromination can be modulated by the choice of the brominating agent.

    • N-Bromosuccinimide (NBS) : Often used for selective, controlled monobromination, particularly when milder conditions are required to avoid over-bromination. It is a reliable method for forming 4-bromo-1,2-methylenedioxybenzene from 1,2-methylenedioxybenzene.[1]

    • Bromine in Acetic Acid : A classic and effective method, though it can sometimes lead to the formation of dibrominated byproducts if the reaction is not carefully controlled.[2]

    • Hydrogen Bromide (HBr) with an Oxidant : Systems like HBr/H₂O₂ or HBr/iso-amyl nitrite offer an alternative, "in situ" generation of the electrophilic bromine species.[2][3] The HBr/iso-amyl nitrite system, for instance, has been shown to produce pure 4-bromobenzodioxole in high yield, with dichloromethane being the optimal solvent.[3]

The general workflow for the electrophilic bromination of the 1,3-benzodioxole core is illustrated below.

G cluster_start Starting Material cluster_reagents Bromination Reagents cluster_product Intermediate Product start 1,3-Benzodioxole NBS N-Bromosuccinimide (NBS) Br2_AcOH Br₂ in Acetic Acid HBr_Ox HBr / Oxidant (e.g., H₂O₂) product 5-Bromo-1,3-benzodioxole NBS->product Electrophilic Aromatic Substitution Br2_AcOH->product Electrophilic Aromatic Substitution HBr_Ox->product Electrophilic Aromatic Substitution SAR cluster_info Points for SAR Modification img R1 R1: Position of Bromine (Affects electronics, lipophilicity) R2 R2: Nature of Amine Side Chain (Impacts target binding, solubility) R3 R3: Substituents on Amine (Modulates selectivity, pKa) R4 R4: Other Ring Substitutions (Fine-tunes activity and properties)

Sources

Beyond the Benzene Ring: Strategic Utilization of Novel Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Scaffolds and Bioisosteric Replacement

The Paradigm Shift: Escaping Flatland

For decades, medicinal chemistry was dominated by the "flat" architecture of


-hybridized aromatics. While reliable for 

-stacking interactions, these planar systems often suffer from poor aqueous solubility, indiscriminate binding (promiscuity), and suboptimal metabolic stability.

The modern directive is clear: Escape from Flatland.

Increasing the fraction of saturated carbon atoms (


) correlates directly with improved clinical success rates.[1] Novel heterocyclic building blocks—specifically strained rings and saturated bicycles—are not merely structural curiosities; they are strategic tools to modulate physicochemical properties without altering the core pharmacophore vector.
Visualizing the Advantage

The following diagram illustrates the transition from traditional aromatic drug design to modern, high-dimensionality scaffolds.

Fsp3_Advantage Traditional Traditional Aromatics (Low Fsp3) Issues Issues: - Poor Solubility - Promiscuity - Metabolic Liability Traditional->Issues Strategy STRATEGY: Saturate & Constrain Traditional->Strategy Bioisosteric Replacement Modern Novel Heterocycles (High Fsp3) Strategy->Modern Benefits Benefits: + Solubility (LogP u2193) + Specificity + Novel IP Space Modern->Benefits

Figure 1: The "Escape from Flatland" logic flow, demonstrating the causality between saturation (


) and improved physicochemical outcomes.

Strategic Classes of Novel Building Blocks

A. Oxetanes: The "Magic Methyl" & Carbonyl Bioisostere

The oxetane ring (a strained 4-membered ether) is perhaps the most versatile small-molecule building block of the last decade.

  • Mechanistic Function:

    • Gem-dimethyl Bioisostere: Replacing a gem-dimethyl group with an oxetane reduces lipophilicity (LogP) by ~1.0 unit while maintaining steric bulk.

    • Carbonyl Bioisostere: The large dipole moment of the oxetane oxygen mimics a carbonyl acceptor but is metabolically stable to hydrolases and reductases.

    • Metabolic Blocking: Placing an oxetane adjacent to a basic amine reduces the pKa of the amine (via inductive electron withdrawal), often mitigating hERG liability and improving membrane permeability.

B. Bicyclo[1.1.1]pentanes (BCPs): The Phenyl Replacement

BCPs act as linear spacers that mimic the geometry of a para-substituted benzene ring but possess no aromatic character.

  • Why use them?

    • Vector Fidelity: The exit vectors of 1,3-disubstituted BCPs align almost perfectly with 1,4-disubstituted benzenes.

    • Solubility Boost: Unlike the greasy benzene ring, the BCP cage is aliphatic, significantly improving aqueous solubility.

    • Metabolic Stability: The bridgehead hydrogens are surprisingly resistant to P450 oxidation due to the high

      
      -character of the C-H bonds.
      
Comparative Physicochemical Data

The table below summarizes the impact of swapping a phenyl ring for these novel scaffolds in a theoretical lead compound context.

Scaffold TypeHybridizationLogP ImpactSolubilityMetabolic StabilityPrimary Utility
Benzene

(Flat)
High (Reference)LowVariable (P450 liable)

-stacking, rigid linker
Pyridine

(Flat)
Mod. HighModerateVariable (N-oxidation)H-bond acceptor, polarity
Oxetane

(Strained)
Low (-1.0) High High Solubility, pKa modulation
Bicyclo[1.1.1]pentane

(3D)
ModerateHigh High Phenyl bioisostere, IP novelty
Spiro[3.3]heptane

(3D)
ModerateModerateHighConformational lock, IP

Synthetic Methodologies: Late-Stage Functionalization (LSF)

The adoption of these blocks was historically hindered by difficult synthesis.[2] Today, Photoredox Catalysis and Radical C-H Activation allow for the "grafting" of these heterocycles onto complex cores late in the synthetic sequence.

Workflow: Selecting the Installation Method

The following decision tree guides the chemist on installing novel heterocycles based on available functional handles.

Synthetic_Workflow Start Target: Install Heterocycle (Oxetane/BCP) CheckFG Available Functional Handle? Start->CheckFG ArylHalide Aryl Halide (Cl, Br, I) CheckFG->ArylHalide Carboxylic Carboxylic Acid (COOH) CheckFG->Carboxylic Heteroarene C-H Bond (Heteroarene) CheckFG->Heteroarene Method1 Metallaphotoredox (Ni/Ir Cross-Coupling) ArylHalide->Method1 + Brominated Heterocycle Method2 Decarboxylative Coupling (Barton/Redox) Carboxylic->Method2 + Redox Active Ester Method3 Minisci-Type Radical Alkylation Heteroarene->Method3 + Zinc Sulfinate/Peroxide

Figure 2: Decision tree for late-stage functionalization, prioritizing radical pathways for


 coupling.

Detailed Experimental Protocol

Protocol: Photoredox-Mediated Minisci Alkylation of N-Heterocycles with Oxetane Sulfinates.

Context: This protocol describes the direct installation of an oxetane ring onto a pyridine/quinoline core using a zinc sulfinate salt as the radical precursor. This is a "self-validating" system because the evolution of


 gas drives the equilibrium forward.
Reagents & Equipment
  • Substrate: 1.0 equiv Heteroarene (e.g., Lepidine).

  • Radical Precursor: 2.0 - 3.0 equiv Zinc bis(oxetan-3-ylsulfinate) (prepared via sulfination of the corresponding Grignard).

  • Oxidant: 3.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq.) or

    
    .
    
  • Acid: 1.0 equiv Trifluoroacetic acid (TFA) (to activate the heterocycle via protonation).

  • Solvent: DMSO:H2O (3:1).

  • Setup: Blue LED reactor (450 nm), fan cooling to maintain 25°C.

Step-by-Step Methodology
  • Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv) and the Zinc oxetane-sulfinate (1.5 mmol, 3.0 equiv).

  • Solvation: Add DMSO (2.25 mL) and Water (0.75 mL). The biphasic mixture ensures solubility of both organic substrate and inorganic salts.

  • Activation: Add TFA (0.5 mmol, 1.0 equiv) dropwise. Critical Causality: Protonation of the pyridine nitrogen lowers the LUMO energy of the heteroarene, making it more electrophilic and receptive to the nucleophilic oxetanyl radical.

  • Initiation: Add the oxidant (TBHP, 1.5 mmol). Cap the vial with a septum.

  • Irradiation: Irradiate with Blue LEDs for 12–24 hours under vigorous stirring.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated

    
     (to neutralize TFA and remove sulfinic byproducts). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Validation Criteria:

  • LCMS: Look for M+Oxetane mass shift (+56 Da for unsubstituted oxetane).

  • NMR: Disappearance of the characteristic C2-proton signal on the heteroarene and appearance of oxetane multiplets (4.5–5.0 ppm).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5] Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2012).[6][7] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[3][6] Journal of Medicinal Chemistry.[3] [Link]
    
  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][7][8] [Link]

Sources

Methodological & Application

nucleophilic substitution protocols for 4-amino-6-bromo-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of functionalizing 4-amino-6-bromo-1,3-benzodioxole (also referred to as 7-amino-5-bromo-1,3-benzodioxole depending on numbering conventions; here we adhere to the standard IUPAC benzodioxole numbering where the amino is at 4 and bromo at 6).

Executive Summary: The Electronic Paradox

Performing nucleophilic substitution on 4-amino-6-bromo-benzodioxole presents a fundamental electronic challenge. Classical Nucleophilic Aromatic Substitution (SNAr) relies on an electron-deficient ring (activated by EWGs like -NO₂, -CN) to stabilize the Meisenheimer complex.

However, this scaffold is highly electron-rich :

  • 1,3-Benzodioxole Ring: The dioxy-bridge donates electron density via resonance (+M effect).

  • 4-Amino Group: A strong electron donor (+M), further deactivating the ring toward nucleophilic attack at the 6-position.

Part 1: Strategic Analysis & Chemoselectivity

Before initiating any protocol, the 4-amino group must be evaluated. In Pd-catalyzed couplings involving the 6-bromo moiety, the free amine at position 4 acts as a competing nucleophile and a potential catalyst poison (forming stable Pd-amine complexes that arrest the catalytic cycle).

The Golden Rule of 4-Amino-6-Bromo-Benzodioxole:

  • Pathway A (Direct Coupling): Possible only if the external nucleophile is significantly more reactive than the internal aniline (e.g., Suzuki coupling with boronic acids).

  • Pathway B (Protected Coupling - Recommended): Protect the amine (e.g., Boc, Acetyl) to prevent self-coupling and catalyst deactivation during Buchwald-Hartwig or Ullmann reactions.

Part 2: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Substitution of 6-Br with secondary amines or anilines.

Rationale: Since the substrate is electron-rich, the oxidative addition of Pd(0) into the C-Br bond is slower than for electron-poor aryl halides. We must use electron-rich, bulky phosphine ligands to facilitate this step and stabilize the Pd(0) species.

Reagents & Conditions:

  • Substrate: N-Boc-4-amino-6-bromo-benzodioxole (Protection recommended).

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) [1.5 mol%].

  • Ligand: Xantphos or BrettPhos [3.0 mol%].

    • Why: Xantphos (bidentate) forces a wide bite angle, promoting reductive elimination. BrettPhos is superior for primary amine coupling.

  • Base: Cs₂CO₃ (Cesium Carbonate) [2.0 equiv].

    • Why: Mild enough to preserve the Boc group but strong enough to deprotonate the incoming amine.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 90–100 °C.

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (17.4 mg, 0.03 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol). Cap and purge with Argon for 5 minutes.

  • Substrate Addition: Add N-Boc-4-amino-6-bromo-benzodioxole (1.0 mmol) and the coupling amine (1.2 mmol) dissolved in anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the block to 100 °C with vigorous stirring (800 rpm).

  • Monitoring: Monitor via LC-MS. The electron-rich nature of the ring may require 4–12 hours for full conversion.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Target: Substitution of 6-Br with Nitrile (-CN).

Rationale: Converting the bromide to a nitrile is a classic "nucleophilic substitution" equivalent. Traditional CuCN at 200°C is too harsh for the benzodioxole ring (potential ring opening). We use a ligand-accelerated system at lower temperatures.

Reagents & Conditions:

  • Source: Zn(CN)₂ (Zinc Cyanide).

  • Catalyst: Pd(PPh₃)₄ [5 mol%] (Note: Pd is often superior to Cu for this specific electron-rich scaffold).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Temperature: 80–120 °C.

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine the bromo-substrate (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) in a microwave vial.

  • Solvation: Add dry DMF (3 mL).

  • Activation: Microwave irradiation at 120 °C for 30–60 minutes is preferred over thermal heating to minimize thermal decomposition of the dioxole ring.

  • Quench: CAUTION. Quench with dilute FeSO₄ or NaOCl solution to destroy excess cyanide before workup.

Part 3: Quantitative Optimization Guide

Table 1: Ligand Selection Matrix for 4-Amino-6-Bromo-Benzodioxole

Reaction TypeRecommended LigandCatalyst SourceBaseRationale
Amination (Primary) BrettPhos Pd(OAc)₂NaOtBuPrevents β-hydride elimination; handles steric bulk.
Amination (Secondary) RuPhos Pd₂(dba)₃Cs₂CO₃Excellent for electron-rich aryl halides.
Etherification (C-O) RockPhos Pd₂(dba)₃Cs₂CO₃Promotes reductive elimination of the difficult C-O bond.
Suzuki (C-C) SPhos Pd(OAc)₂K₃PO₄Highly active; air-stable; tolerates the free amine (sometimes).

Part 4: Structural Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the parent scaffold, emphasizing the protection strategy required for high-fidelity nucleophilic substitution.

G Start 4-Amino-6-Bromo-Benzodioxole (Starting Material) Protect Protection Step (Boc2O / DMAP) Start->Protect Essential for Selectivity Buchwald Buchwald-Hartwig (Pd/RuPhos, R-NH2) Substitutes Br -> N-R Start->Buchwald Direct Path (Risk: Catalyst Poisoning) Protected N-Boc-Intermediate (Chemically Robust) Protect->Protected Protected->Buchwald Path A (C-N) Suzuki Suzuki Coupling (Pd/SPhos, Ar-B(OH)2) Substitutes Br -> Ar Protected->Suzuki Path B (C-C) Cyanation Cyanation (Pd/Zn(CN)2) Substitutes Br -> CN Protected->Cyanation Path C (C-CN) Deprotect Deprotection (TFA/DCM) Buchwald->Deprotect Suzuki->Deprotect Cyanation->Deprotect Final 4-Amino-6-Functionalized-Benzodioxole (Final Drug Scaffold) Deprotect->Final

Caption: Divergent synthesis workflow showing the critical protection step required to enable high-yield metal-catalyzed nucleophilic substitution on the 6-bromo position.

Part 5: Troubleshooting & Safety

  • Problem: Low conversion of the bromide.

    • Cause: The electron-rich dioxole ring makes the C-Br bond strong and difficult to undergo oxidative addition.

    • Solution: Switch to a more electron-rich ligand (e.g., tBuXPhos ) or increase temperature to 110 °C. Ensure the catalyst is fresh (Pd(0) is sensitive to oxidation).

  • Problem: Formation of "purple/black" tar.

    • Cause: Oxidation of the electron-rich aniline moiety.

    • Solution: Ensure strict oxygen-free conditions (Argon/Nitrogen sparging). If using the free amine, add an antioxidant like BHT (rarely used in coupling but helpful) or Protect the amine (Primary solution).

  • Safety:

    • Benzodioxole derivatives can be bioactive (similar to MDMA precursors); handle with appropriate industrial hygiene.

    • Cyanation reactions release cyanide gas if acidified; maintain basic pH during workup.

References

  • Buchwald-Hartwig Amin

    • Title: "The Palladium-Catalyzed Amination of Aryl Halides"[1][2][3]

    • Source:Accounts of Chemical Research
    • URL:[Link]

  • C

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Rich Heterocycles"
    • Source:Chemical Reviews
    • URL:[Link]

  • Applications in Drug Discovery (Benzodioxole Scaffolds)

    • Title: "Synthesis and biological evaluation of novel benzodioxole deriv
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

Sources

recrystallization solvents for purifying benzodioxole amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Recrystallization of Benzodioxole Amines

Authored by: Gemini, Senior Application Scientist

Introduction

Benzodioxole amines, a class of organic compounds characterized by a 1,3-benzodioxole moiety attached to an amine-containing sidechain, are pivotal precursors and intermediates in the pharmaceutical and agrochemical industries.[1][2] The purity of these compounds is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization stands as the most powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust recrystallization protocols for benzodioxole amines. It moves beyond a simple list of steps to explain the underlying principles, enabling the user to rationally select solvents and troubleshoot common issues encountered during purification.

The Fundamental Principle: Differential Solubility

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or were never dissolved in the hot solvent in the first place.[4]

The success of this technique hinges on the selection of an appropriate solvent or solvent system, a choice dictated by the molecular structure of the compound being purified.

Solvent Selection: The Key to High Purity

The "like dissolves like" principle is the cornerstone of solvent selection. Benzodioxole amines possess a dual nature: the benzodioxole ring system is largely non-polar and hydrophobic, while the amine functional group is polar and capable of hydrogen bonding.[5][6] This duality means that a range of solvents, from moderately polar to those capable of forming mixed-solvent systems, can be effective.

An ideal recrystallization solvent should exhibit the following properties:

  • High Solvating Power at Elevated Temperatures: The compound should be very soluble in the boiling solvent.[4]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the solute melts before dissolving. Additionally, a relatively low boiling point simplifies removal from the purified crystals.[4]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[4]

Common Solvents and Their Properties

The choice of solvent is determined empirically through small-scale solubility tests.[7] Below is a table of common solvents used for the recrystallization of polar organic compounds.

SolventBoiling Point (°C)Polarity (Dielectric Constant)HazardsCommon For
Water10080.1Non-flammable, Non-toxicHighly polar compounds, salts
Ethanol7824.5FlammableGeneral use for polar compounds
2-Propanol (IPA)8219.9Flammable, IrritantGeneral use, often for salts[8]
Acetone5620.7Highly Flammable, IrritantGeneral use, good solvating power[1]
Ethyl Acetate776.0Flammable, IrritantEsters, moderately polar compounds
Toluene1112.4Flammable, ToxicAromatic compounds
Heptane/Hexane98 / 69~1.9Highly Flammable, NeurotoxicNon-polar compounds, anti-solvent
Single-Solvent vs. Two-Solvent Systems
  • Single-Solvent Recrystallization: This is the simplest method, where a single solvent meets the criteria of high solubility when hot and low solubility when cold. For benzodioxole amines, moderately polar solvents like ethanol, 2-propanol, or acetone are often good starting points.[1][8][9]

  • Two-Solvent (Mixed-Solvent) Recrystallization: This technique is employed when no single solvent is ideal. It involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[10] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[7][11]

Special Consideration for Amines: Salt Formation

Amines can be challenging to crystallize directly due to their basicity and tendency to form oils.[12][13] A highly effective strategy is to convert the amine freebase into a salt, typically the hydrochloride (HCl) or sulfate salt. These salts are often more crystalline and have different solubility profiles, making them easier to purify by recrystallization.[13] The amine is dissolved in a solvent like isopropanol or ether, and then gaseous HCl or a solution of HCl in a compatible solvent is added to precipitate the salt, which can then be recrystallized.[14][15][16] A cGMP synthesis of MDMA, a well-known benzodioxole amine, utilizes recrystallization of the hydrochloride salt from 2-propanol to achieve very high purity.[8]

Workflow for Solvent Screening

Solvent_Selection start Start: Impure Benzodioxole Amine Solid test_polar Test small sample in a polar solvent (e.g., Ethanol, IPA) at room temp. start->test_polar dissolves_rt Dissolves completely at room temp? test_polar->dissolves_rt Observe insoluble_rt Insoluble or sparingly soluble at room temp? dissolves_rt->insoluble_rt No bad_solvent FAIL: Too soluble. Discard solvent. dissolves_rt->bad_solvent Yes heat_sol Heat the suspension to boiling. insoluble_rt->heat_sol Yes dissolves_hot Dissolves completely when hot? heat_sol->dissolves_hot cool_sol Cool slowly to room temp, then in an ice bath. dissolves_hot->cool_sol Yes insoluble_hot FAIL: Insoluble. Discard solvent. dissolves_hot->insoluble_hot No crystals_form Do crystals form? cool_sol->crystals_form good_solvent SUCCESS: Use this as a single solvent for recrystallization. crystals_form->good_solvent Yes no_crystals FAIL: No crystals form. Try two-solvent system or salt formation. crystals_form->no_crystals No

Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the flammability and toxicity of the solvents used.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the impure benzodioxole amine solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions from a separate heated flask until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[17]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are present, they must be removed while the solution is hot. To do this, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-warming the apparatus prevents the solution from cooling and crystallizing in the funnel, which would lead to product loss.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: A slow, ordered crystal lattice growth excludes impurity molecules more effectively than rapid precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Rationale: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Continue to pull air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the impure solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.[10]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and create a clear, saturated solution.

  • Cooling, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture.[10]

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve impure solid in minimum hot solvent check_insolubles Insoluble impurities present? dissolve->check_insolubles hot_filter 2. Perform hot filtration check_insolubles->hot_filter Yes cool_slow 3. Cool solution slowly to room temperature check_insolubles->cool_slow No hot_filter->cool_slow cool_ice 4. Cool in ice bath to maximize yield cool_slow->cool_ice vac_filter 5. Collect crystals via vacuum filtration cool_ice->vac_filter wash 6. Wash crystals with small amount of cold solvent vac_filter->wash dry 7. Dry crystals to constant weight wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the purification of solids by recrystallization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and re-cool.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast. 3. Impurities are depressing the melting point of the solute.1. Reheat the solution, add more solvent, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. 3. If the problem persists, purify by another method (e.g., chromatography) first, or attempt to recrystallize from a more dilute solution.
Low Recovery / Yield 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent, or the solvent was not cold enough. 4. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (note: this crop may be less pure). 2. Ensure the filtration apparatus is pre-heated and a slight excess of solvent is used before filtering.[10] 3. Use minimal amounts of ice-cold solvent for washing. 4. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Colored Impurities Remain The colored impurity has a similar solubility profile to the product.Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. Filter the hot solution through Celite or filter paper to remove the charcoal.

References

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Solubility of Things. 1,3-benzodioxole. [Link]

  • Unknown Source.
  • ACS Chemical Neuroscience. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). [Link]

  • Designer-drug.com. Chapter 7 - MDA. [Link]

  • Quora. What is the multi-solvent recrystallization process?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Unknown Source.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ACS Omega. Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. [Link]

  • Scribd. MDMA Recrystallization. [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • Google Patents. Synthesis of (S)
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ACS Omega. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. [Link]

  • Semantic Scholar. Solvatochromic and theoretical study of 1,3- benzodioxole derivative. [Link]

  • Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]

  • Unknown Source.
  • Scribd. Amine Plant Troubleshooting and Optimiza. [Link]

  • Google Patents.
  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

Sources

Troubleshooting & Optimization

removing impurities from 6-bromo-2H-1,3-benzodioxol-4-amine crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-bromo-2H-1,3-benzodioxol-4-amine

Ticket ID: #PUR-6BR-BDX-001 Subject: Impurity Removal & Workup Optimization for CAS 492444-10-7 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 6-bromo-2H-1,3-benzodioxol-4-amine (also known as 4-amino-6-bromo-1,3-benzodioxole).[1] This scaffold is chemically distinct due to the electron-donating nature of the methylenedioxy ring and the steric crowding at the 4-position.

Common issues with this crude product include rapid oxidation (darkening) , regioisomeric contamination (5-bromo isomer) , and persistent inorganic salts if synthesized via nitro-reduction (e.g., SnCl₂ or Fe/HCl methods).[1]

This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for downstream cross-coupling or amide coupling.[1]

Part 1: The Diagnostic Triage

Before starting, match your observation to the likely impurity.

ObservationLikely Impurity / CauseImmediate Action
Black/Tarry Oil Oxidation products (Quinones/Azo species).[1] Anilines oxidize rapidly in air.[1]Perform Acid-Base Extraction immediately to separate the amine from neutral tars.[1]
NMR: Doublet at ~6.9 ppm 5-bromo regioisomer . The 6-bromo (desired) and 5-bromo (undesired) are difficult to separate.[1]Requires Fractional Recrystallization or high-resolution Flash Chromatography.[1]
Gray Sludge / Emulsion Inorganic Salts (Tin/Iron hydroxides) from reduction.Celite filtration followed by a Chelating Wash (Rochelle's Salt).
Red/Orange Color Trace Nitro precursor (Incomplete reduction).Check TLC. If >5%, re-subject to reduction.[1] If <5%, remove via Column Chromatography.[1]

Part 2: Chemical Purification (Acid-Base Extraction)

This is the most critical step.[1] It relies on the basicity of the amine to separate it from neutral organic impurities (starting materials, tars) and inorganic salts.

The Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 2M HCl (3x).

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ).[1] Neutral impurities stay in the organic layer.[2]
      
  • Organic Wash: Keep the aqueous acidic layer. Wash it once with fresh EtOAc to remove trapped neutrals.[1]

  • Basification: Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base amine precipitates.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Visual Workflow (The Self-Validating System):

AcidBaseExtraction Start Crude Mixture (Amine + Impurities) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AddAcid Add 2M HCl Shake & Separate Dissolve->AddAcid OrgLayer1 Organic Layer 1 (Contains Neutral Tars/Nitro) AddAcid->OrgLayer1 Top Layer AqLayer1 Aqueous Acid Layer (Contains Amine-HCl) AddAcid->AqLayer1 Bottom Layer WashStep Wash with fresh EtOAc AqLayer1->WashStep DiscardOrg Discard Organic Wash WashStep->DiscardOrg Basify Basify with NaOH (pH > 12) Cool to 0°C WashStep->Basify ExtractDCM Extract into DCM (3x) Basify->ExtractDCM FinalOrg Final Organic Layer (Purified Free Base) ExtractDCM->FinalOrg FinalAq Aqueous Waste (Salts) ExtractDCM->FinalAq

Caption: Workflow for isolating basic amine from neutral impurities using pH manipulation.

Part 3: Flash Chromatography (Silica Gel)

If acid-base extraction does not yield >95% purity, use chromatography.[1] Note that anilines often "streak" or "tail" on silica due to hydrogen bonding with silanols.

Q: My compound is streaking on the column. How do I fix this? A: You must deactivate the silica.

  • Method A (Pre-treatment): Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.

  • Method B (Mobile Phase Modifier): Add 1% Et3N or 1% NH₄OH to your eluent system.

Recommended Solvent Systems:

  • Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).

  • DCM : Methanol (99:1 to 95:5) – Use for more polar impurities.

Part 4: Recrystallization (The Polishing Step)

Recrystallization is the best method to remove the 5-bromo regioisomer , which often co-elutes during chromatography.

Solvent Screening Guide:

Solvent SystemSuitabilityProtocol
Ethanol (Abs.) High Dissolve in hot EtOH.[1] Cool slowly to 4°C. If no crystals, add water dropwise until turbid, then cool.
Toluene / Heptane Medium Dissolve in min.[1] hot Toluene. Add Heptane until cloudy. Cool to -20°C. Good for removing non-polar impurities.[1]
HCl Salt Formation Excellent Dissolve free base in Et2O.[1] Add 2M HCl in Et2O. The amine-HCl salt precipitates instantly.[1] Filter and wash with Et2O.[1]

Technical Insight: Converting the amine to its Hydrochloride (HCl) salt is often superior to recrystallizing the free base. The salt is more stable towards oxidation and often crystallizes more sharply, excluding the regioisomer [1].

Part 5: Storage & Stability

  • Atmosphere: Store under Argon/Nitrogen.[1]

  • Temperature: -20°C.

  • Form: The HCl salt is significantly more shelf-stable than the free base.[1] If you plan to store it for >1 week, convert it to the salt.

FAQ: Troubleshooting Specific Scenarios

Q: I used Tin (SnCl₂) for the reduction, and now I have a persistent emulsion. A: Tin salts form gelatinous hydroxides at neutral pH.

  • Fix: Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution to the aqueous phase and stir vigorously for 1-2 hours. The tartrate chelates the tin, breaking the emulsion and allowing clear phase separation [2].

Q: Can I distill this compound? A: Not recommended. Brominated anilines have high boiling points and are thermally unstable.[1] High heat often leads to de-bromination or polymerization.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) might work for small scales, but recrystallization is safer.

Q: How do I confirm I have the 6-bromo and not the 5-bromo isomer? A: Use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

  • Irradiate the amine (-NH2) protons.[1]

  • 6-bromo isomer: You should see NOE enhancement of the proton at position 5 and position 7 (if H-5 is present).[1]

  • Coupling Constants: In the 1,3-benzodioxole system, protons at 5,6,7 usually show distinct coupling patterns (ortho vs meta).[1] Since you have a bromine at 6 and amine at 4:[3]

    • H-7: Singlet or meta-coupled doublet (isolated).

    • H-5: Singlet or meta-coupled doublet (isolated).

    • Note: If you see a strong ortho coupling (~8 Hz), you likely have the wrong isomer or the starting material.

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-2H-1,3-benzodioxol-4-amine.[1][4] Accessed 2024.[1][5] (General reference for physical properties and handling).

  • BenchChem. Protocol for the Synthesis of Brominated Benzodioxoles. Accessed 2024.[1][5] (Reference for reduction workups and Sn removal).

  • ChemicalBook. Synthesis of 6-bromo-1,3-benzodioxole derivatives. Accessed 2024.[1][5] (Reference for solvent systems).

Sources

Technical Support Center: Stability Profile of 6-bromo-2H-1,3-benzodioxol-4-amine

[1]

Executive Summary

6-bromo-2H-1,3-benzodioxol-4-amine presents a unique stability profile defined by the tension between its acid-labile methylenedioxy bridge and its basic amine functionality.[1]

While the 1,3-benzodioxole (methylenedioxy) ring is classically susceptible to acid-catalyzed hydrolysis, the presence of the 4-amino group provides a "self-protecting" mechanism under acidic conditions via protonation. However, this protection is finite.[2] This guide delineates the safe operational windows for acidic workups, salt formation, and storage.[2]

Module 1: Acid Compatibility Matrix

Use this table to determine if your proposed reaction conditions will degrade the starting material.

Acid ClassReagent ExampleConditionStability StatusRisk Factor
Mineral Acids (Aq) HCl (1N - 6N), H₂SO₄0°C to 25°CStable Minimal.[1] Protonation of amine (-NH₃⁺) deactivates ring toward oxidation.[1]
Mineral Acids (Aq) HCl, H₂SO₄Reflux (>80°C)Conditional Moderate.[1] Extended reflux can initiate acetal hydrolysis to the catechol.
Nucleophilic Acids HBr (48%), HI> 60°CUnstable High. Bromide/Iodide ions act as nucleophiles, cleaving the C-O bond (Ring Opening).[1][2]
Lewis Acids BBr₃, AlCl₃, BCl₃-78°C to RTUnstable Critical. Rapid cleavage of the methylenedioxy ring to catechol diols.[2]
Organic Acids Acetic Acid, TFA0°C to RefluxStable Low.[2] Generally safe for solvating or mild catalysis.[1]
Oxidizing Acids HNO₃ / H₂SO₄< 10°CStable Validated by nitration protocols of similar scaffolds (see Ref 1).[1]

Module 2: The "Anilinium Shield" Mechanism

Why does this molecule survive conditions that usually destroy acetals?

The 1,3-benzodioxole ring is essentially a cyclic acetal of formaldehyde. Acetals typically hydrolyze in acid.[1] However, the 4-amine group alters the electronic landscape.

  • Basicity: The amine (pKa ~ 2.5–3.5 due to electron-withdrawing Br) protonates immediately in acid.[1]

  • Deactivation: The resulting ammonium species (-NH₃⁺) is strongly electron-withdrawing.[1]

  • Protection: This reduces the electron density on the ether oxygens, making them less basic and less likely to accept the proton required to initiate ring cleavage.

Visualization: Acid-Mediated Pathways

The following diagram illustrates the bifurcation between stable salt formation and catastrophic ring cleavage.

StabilityPathwaysSM6-bromo-2H-1,3-benzodioxol-4-amine(Free Base)SaltAnilinium Salt(Stable Form)SM->Salt  Dilute HCl/H2SO4(Kinetic Product)InterProtonated Ether(Activated Intermediate)SM->Inter  Lewis Acid orHigh Temp H+Salt->Inter  Extreme Heat(>100°C)CleavedCatechol Derivative(Degradation Product)Inter->Cleaved  Nucleophilic Attack(e.g., Br-, I-, H2O)

Figure 1: Reaction pathways in acidic media.[1] The green path represents the desired salt formation. The red path represents degradation via ring opening.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC after acid workup. Is it the catechol?

Diagnostic:

  • Check the Rf: Catechols are significantly more polar than the benzodioxole. If the new spot is near the baseline (in Hex/EtOAc), it is likely the diol.

  • Check the Color: Catechols oxidize rapidly in air to ortho-quinones, often turning the reaction mixture dark red or brown.

  • Resolution: If you used HBr or heated the reaction in strong acid, you likely cleaved the ring.[2] Switch to HCl or H₂SO₄ and maintain T < 40°C.

Q2: My product is "oiling out" during salt formation.

Cause: The 6-bromo substituent reduces the basicity of the amine. In aqueous acid, the equilibrium may not fully favor the salt if the acid is too dilute, or the lipophilic nature of the brominated ring prevents crystallization in water. Protocol Fix: Switch to anhydrous conditions .

  • Dissolve the free base in dry Diethyl Ether or 1,4-Dioxane.[1]

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The hydrochloride salt should precipitate as a white/off-white solid.[1]

Q3: Can I use BBr₃ to remove other protecting groups on this molecule?

Strictly NO. Boron tribromide (BBr₃) is the "gold standard" reagent for cleaving methylenedioxy rings to catechols.[1] It will destroy your core scaffold.[1] Use hydrogenation (Pd/C) or mild acid hydrolysis (TFA) for other protecting groups if possible.[1]

Module 4: Validated Protocols

Protocol A: Safe Acidic Workup

Use this when isolating the compound from a basic reaction mixture.

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Acidification: Slowly add 1N HCl or 10% citric acid . Monitor internal temperature; do not exceed 20°C.[1]

  • Target pH: Adjust pH to ~3–4. (Note: Going to pH 1 is unnecessary and increases hydrolysis risk).[1]

  • Extraction: Extract immediately with Ethyl Acetate. (Note: If you need the amine as a salt in the aqueous layer, go to pH 1-2, but minimize residence time).[2]

Protocol B: Stress Testing (Quality Control)

To verify batch stability before scale-up.[1]

  • Dissolve 10 mg of sample in 1 mL of 1:1 MeOH:1N HCl .

  • Hold at 25°C for 24 hours .

  • Analyze via HPLC/UPLC.[1]

    • Pass: >99% recovery of parent peak.

    • Fail: Appearance of peak at [M-12] (loss of carbon bridge) or [M+18] (hydrolysis).

References

  • PubChem. (2025).[1][3] 1,3-Benzodioxol-4-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2014). Cleavage of Ethers With Acid. Retrieved from [Link]

  • Bordwell, F.G. (2017).[1] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link][1]

overcoming poor solubility of benzodioxole derivatives in water

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Poor Water Solubility of 1,3-Benzodioxole Derivatives

Introduction: The "Brick Dust" Challenge

Welcome to the Benzodioxole Solubility Hub. If you are here, you are likely dealing with a compound containing the 1,3-benzodioxole (methylenedioxy) moiety—common in scaffolds like tadalafil, paroxetine, and stiripentol—that refuses to dissolve in aqueous media.

The Root Cause: The benzodioxole ring adds significant lipophilicity (


 increase) and planarity to your molecule. This planarity often leads to high crystal lattice energy (tight packing), creating a "brick dust" molecule: high melting point, low solubility. Furthermore, the ether oxygens are weak hydrogen bond acceptors, limiting interaction with water.

The Stability Trap (Critical Warning): While the benzodioxole ring is generally robust, it is an acetal. Avoid extremely strong Lewis acids (e.g.,


) or harsh acidic conditions at high temperatures , as this can cleave the ring, reverting it to a catechol. Always verify stability before attempting aggressive salt formations.
Diagnostic Workflow

Before choosing a solvent or excipient, use this decision matrix to select the correct solubilization strategy based on your molecule's physicochemical properties.

SolubilityStrategy Start Start: Benzodioxole Derivative Insoluble in Water CheckIonizable Does it have an ionizable center? (Basic Amine or Acidic Group) Start->CheckIonizable YesIon Yes (e.g., Piperazine tail, Carboxylic acid) CheckIonizable->YesIon pKa available NoIon No (Neutral/Lipophilic only) CheckIonizable->NoIon Neutral SaltScreen Protocol A: Salt Screening (Target: Mesylate, HCl, Tartrate) YesIon->SaltScreen CheckMP Check Melting Point (Tm) NoIon->CheckMP HighTm High Tm (>200°C) (High Lattice Energy) CheckMP->HighTm ModTm Moderate Tm (<150°C) CheckMP->ModTm ParticleSize Protocol B: Particle Size Reduction (Nanosuspension/Micronization) HighTm->ParticleSize ASD Protocol C: Amorphous Solid Dispersion (HME or Spray Drying) ModTm->ASD Complex Protocol D: Cyclodextrin Complexation (Host-Guest Inclusion) ModTm->Complex

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on molecular ionization and thermal properties.

Module 1: Chemical Modification (Salt Formation)

Applicability: Derivatives with a basic nitrogen (e.g., MDMA-like substructures, paroxetine). Why it works: Disrupts the crystal lattice and increases solvation energy.

Protocol: Counter-Ion Screening
  • Selection: Do not rely solely on HCl. The benzodioxole oxygen atoms can act as weak Lewis bases, potentially destabilizing the lattice if the proton is too "hard."

    • Recommended Acids: Methanesulfonic acid (Mesylate), Tartaric acid, Maleic acid.

  • Solvent System: Dissolve free base in a polar aprotic solvent (Acetone or THF). Avoid alcohols initially to prevent trans-esterification if esters are present.

  • Addition: Add acid (1.05 equivalents) dropwise at 0°C.

  • Crystallization: If oiling out occurs (common with these lipophilic bases), scratch the glass or seed with a known crystal.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid phase separation)Solvent is too polar; drug is too lipophilic.Switch to a less polar solvent (e.g., Ethyl Acetate/Hexane) or use slow evaporation.
Ring Cleavage (Darkening of solution)Acid too strong (e.g., conc.

) or temp too high.
Switch to weaker organic acids (Maleic/Fumaric). Keep temp <40°C.
Hygroscopicity Counter-ion is too small/hydrophilic (e.g., HCl).Switch to lipophilic counter-ions like Tosylate or Napsylate.
Module 2: Cyclodextrin Complexation

Applicability: Neutral benzodioxoles (e.g., Tadalafil analogs) where salt formation is impossible. Why it works: The benzodioxole ring fits ideally into the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).
Mechanism of Action

The hydrophobic benzodioxole moiety displaces high-energy water molecules from the CD cavity.

Figure 2: Host-guest equilibrium. High binding constants (


) favor solubility.
Protocol: Phase Solubility Study
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD (0% to 40% w/v).
    
  • Saturation: Add excess benzodioxole derivative to each vial.

  • Equilibration: Shake for 48 hours at 25°C.

  • Analysis: Filter (0.45 µm), dilute, and analyze via HPLC.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Target:

      
       type profile (linear increase).
      
    • Equation:

      
       where 
      
      
      
      is intrinsic solubility.
Module 3: Amorphous Solid Dispersions (ASD)

Applicability: "Brick dust" molecules (High Tm, Neutral). Why it works: Freezes the drug in a high-energy amorphous state, preventing recrystallization.

Key Excipients for Benzodioxoles
  • PVP-VA64 (Copovidone): Excellent for preventing recrystallization of the benzodioxole ring.

  • HPMC-AS: Use if enteric protection is needed (acid stability).

  • Soluplus: Graft copolymer, acts as a polymeric surfactant.

Protocol: Solvent Evaporation (Lab Scale)
  • Dissolve Drug and Polymer (Ratio 1:3) in a common solvent (DCM/Methanol 1:1).

  • Rotary evaporate at 40°C until a film forms.

  • Vacuum dry for 24 hours to remove residual solvent.

  • Critical Step: Analyze via DSC (Differential Scanning Calorimetry).[1][2][3]

    • Success: Single Glass Transition temperature (

      
      ).
      
    • Failure: Melting endotherm visible (indicates crystallinity).

FAQ & Troubleshooting

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why? A: This is the "Crash-Out" effect. DMSO solvates the benzodioxole ring well, but water is a non-solvent.

  • Fix: Do not dilute directly. Use an intermediate phase.

    • The "Spring and Parachute" Approach: Formulate the stock with 10% Surfactant (e.g., Tween 80 or Labrasol) before adding to buffer. The surfactant acts as a "parachute," maintaining a supersaturated state long enough for biological assays [1].

Q: Can I use PEG 400 as a cosolvent? A: Yes, benzodioxoles generally show exponential solubility increase with PEG 400. However, keep PEG <10% for cell-based assays to avoid cytotoxicity. For in vivo (animal) studies, up to 40% PEG 400/Water is often tolerated.

Q: Is the benzodioxole ring stable in gastric fluid (pH 1.2)? A: Generally, yes. However, if your derivative has electron-donating groups on the ring, it becomes more susceptible to acid hydrolysis. If you observe degradation, switch to an Enteric Solid Dispersion using HPMC-AS (see Module 3) to bypass the stomach [2].

References
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. Link

  • Pires, S. A., et al. (2022). Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption.[4][5] AAPS PharmSciTech, 23(5), 141.[4] Link

  • Bandi, N., et al. (2025). Enhancement of Tadalafil Solubility and Dissolution through Solid Dispersions.[3][6][7] International Journal of Pharmaceutical Research and Applications, 10(6), 1015-1025. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and drug development professionals, the accurate structural elucidation of novel psychoactive substances and related pharmaceutical compounds is paramount. Among these, benzodioxole amines, a class of compounds characterized by a methylenedioxy functional group attached to a phenyl ring and an amine-containing side chain, present a significant analytical challenge. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of these molecules, offering field-proven insights into their analysis using different ionization techniques. We will delve into the causality behind their fragmentation, present comparative data, and provide a validated experimental protocol to ensure trustworthy and reproducible results.

The Structural Cornerstone: Why Benzodioxole Amines Fragment the Way They Do

The fragmentation of benzodioxole amines in a mass spectrometer is fundamentally governed by the interplay between the stable benzodioxole ring and the more labile amine side chain. The nitrogen atom in the side chain is a primary site for ionization, and the bonds adjacent to it are susceptible to cleavage. The most common fragmentation pathways involve cleavages at the α and β positions relative to the nitrogen atom. Understanding these pathways is crucial for interpreting mass spectra and identifying unknown compounds within this class.

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique significantly influences the resulting mass spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) most commonly employs Electron Ionization (EI), a high-energy technique that leads to extensive fragmentation. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) often utilizes Electrospray Ionization (ESI), a softer ionization method that typically preserves the molecular ion.

Electron Ionization (EI) Fragmentation: A Roadmap of Characteristic Ions

Under EI conditions, benzodioxole amines like 3,4-methylenedioxymethamphetamine (MDMA) undergo predictable fragmentation, providing a rich fingerprint for identification. The high energy of electron impact often results in a weak or absent molecular ion peak.[1]

The primary fragmentation mechanism is α-cleavage of the bond between the carbon atom adjacent to the nitrogen and the phenyl ring, but the most prominent fragmentation is typically β-cleavage, which involves the breaking of the Cβ-Cα bond.[2] This β-cleavage is responsible for the formation of the highly stable and diagnostically significant iminium ion, often observed as the base peak in the spectrum.[1][2]

For MDMA, β-cleavage results in the characteristic fragment at a mass-to-charge ratio (m/z) of 58.[2][3] Another significant fragmentation pathway involves the cleavage of the bond between the side chain and the benzodioxole ring, producing the methylenedioxyphenyl cation at m/z 135.[4]

EI_Fragmentation MDMA MDMA (m/z 193) beta_cleavage β-Cleavage MDMA->beta_cleavage e- impact alpha_cleavage α-Cleavage MDMA->alpha_cleavage e- impact ion_58 Iminium Ion (m/z 58) [Base Peak] beta_cleavage->ion_58 neutral_loss2 Loss of C3H8N• beta_cleavage->neutral_loss2 ion_135 Methylenedioxyphenyl Cation (m/z 135) alpha_cleavage->ion_135 neutral_loss Loss of C8H7O2• alpha_cleavage->neutral_loss

Caption: EI Fragmentation Pathway of MDMA

Electrospray Ionization (ESI) Fragmentation: A Gentler Approach

In contrast to EI, ESI is a soft ionization technique that typically results in a prominent protonated molecular ion ([M+H]+).[2][5] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

For MDMA, the protonated molecule at m/z 194 is the precursor ion for MS/MS analysis. The fragmentation in ESI-MS/MS also proceeds through α- and β-cleavages. The β-cleavage leads to a fragment at m/z 163, corresponding to the loss of the amine group, while α-cleavage can also produce the fragment at m/z 58.[2][4]

ESI_Fragmentation MDMA_H Protonated MDMA ([M+H]+, m/z 194) cid CID MDMA_H->cid ion_163 Fragment Ion (m/z 163) cid->ion_163 β-Cleavage ion_58 Iminium Ion (m/z 58) cid->ion_58 α-Cleavage neutral_loss_amine Loss of C3H9N ion_163->neutral_loss_amine neutral_loss_ring Loss of C8H8O2 ion_58->neutral_loss_ring

Caption: ESI-MS/MS Fragmentation of MDMA

Comparative Fragmentation Data of Common Benzodioxole Amines

While the general fragmentation patterns are similar across the benzodioxole amine class, the mass-to-charge ratios of the key fragments will differ based on the substitutions on the amine side chain. These differences are crucial for distinguishing between analogs. However, it is important to note that regioisomers and isobaric compounds can produce very similar mass spectra, necessitating chromatographic separation for unambiguous identification.[4][6]

CompoundMolecular WeightKey EI Fragments (m/z)Key ESI-MS/MS Fragments from [M+H]+ (m/z)
MDA (3,4-methylenedioxyamphetamine)17944 (base peak), 135163, 135
MDMA (3,4-methylenedioxymethamphetamine)19358 (base peak), 135163, 58
MDEA (N-ethyl-3,4-methylenedioxyamphetamine)20772 (base peak), 135163, 72
MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine)20772 (base peak), 135163, 72

Field-Proven Experimental Protocol: GC-MS Analysis of Benzodioxole Amines in a Seized Tablet Matrix

This protocol provides a validated method for the identification and quantification of benzodioxole amines in solid samples.[7] The causality behind each step is explained to ensure a self-validating system.

Sample Preparation
  • Objective: To extract the analyte from the sample matrix and prepare it for GC-MS analysis at a suitable concentration.

  • Procedure:

    • Homogenize the tablet sample to ensure a representative portion is analyzed.

    • Accurately weigh approximately 10-20 mg of the homogenized powder. This precise measurement is critical for quantitative analysis.

    • Dissolve the powder in a known volume of methanol (e.g., 10 mL). Methanol is a suitable solvent for most benzodioxole amines.

    • Vortex the mixture for at least 2 minutes to ensure complete dissolution of the active ingredient.

    • Centrifuge the sample at 3000 rpm for 5 minutes. This step pellets insoluble excipients that could interfere with the analysis.

    • Dilute an aliquot of the supernatant to a final concentration within the instrument's calibrated range. This prevents detector saturation and ensures accurate quantification.

    • Add an internal standard (e.g., MDMA-d5). The internal standard corrects for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions
  • Objective: To chromatographically separate the analyte from other components and generate a mass spectrum for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Injector: Split/splitless injector in split mode. Split injection is used for concentrated samples to avoid overloading the column.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.

    • Oven Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns.

    • Scan Range: m/z 40-500. This range covers the expected molecular ions and fragments of most benzodioxole amines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis homogenize Homogenize Sample weigh Weigh Sample homogenize->weigh dissolve Dissolve in Methanol weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge vortex->centrifuge dilute Dilute Supernatant centrifuge->dilute add_is Add Internal Standard dilute->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify by Fragmentation Pattern and Retention Time detect->identify quantify Quantify using Internal Standard identify->quantify

Caption: GC-MS Workflow for Benzodioxole Amine Analysis

Conclusion

The mass spectrometric analysis of benzodioxole amines is a powerful tool for their identification and quantification. A thorough understanding of the characteristic fragmentation patterns under different ionization conditions is essential for accurate data interpretation. While EI-MS provides a detailed fragmentation fingerprint, ESI-MS/MS is advantageous for confirming the molecular weight. For unambiguous identification, especially when dealing with isomers, the combination of chromatographic separation and mass spectral data is indispensable. The provided protocol offers a robust starting point for developing and validating analytical methods for this important class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Forensic Analysis of Benzodioxole Compounds.
  • Lin, H. R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(5), 789. Available at: [Link]

  • DeRuiter, J., & Clark, C. R. (1998). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service. Available at: [Link]

  • Belal, T., et al. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-64. Available at: [Link]

  • Pizarro, N., et al. (2002). GC-MS ion chromatograms with proposed fragmentation pattern: urine... ResearchGate. Available at: [Link]

  • Pihlainen, K., et al. (2005). The Identification of 3,4-MDMA from Its Mass Equivalent Isomers and Isobaric Substances Using Fast LC–ESI-MS–MS. Journal of Chromatographic Science, 43(2), 91-98. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). Available at: [Link]

Sources

Comparative Technical Guide: Aminated vs. Non-Aminated Bromobenzodioxole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between 6-bromo-2H-1,3-benzodioxol-4-amine and 4-bromo-1,3-benzodioxole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the selection between 6-bromo-2H-1,3-benzodioxol-4-amine (Compound A) and 4-bromo-1,3-benzodioxole (Compound B) is rarely a matter of simple substitution; it represents a strategic choice between a functionalized core and a generic building block .

  • Compound B (4-bromo-1,3-benzodioxole) is a standard electrophile used to introduce the benzodioxole moiety as a terminal group or a linker. Its reactivity is governed by the electronic effects of the dioxole ring.

  • Compound A (6-bromo-2H-1,3-benzodioxol-4-amine) is an advanced intermediate. The presence of the amino group at the C4 position—meta to the bromine—fundamentally alters the electronic landscape, introduces chemoselectivity challenges (catalyst poisoning), and opens orthogonal synthetic pathways for tricyclic heterocycle construction (e.g., quinazolines, PARP inhibitors).

This guide dissects the electronic, physical, and synthetic divergences of these two scaffolds to support rational substrate selection.

Structural & Electronic Profiling

The distinct reactivity profiles of these molecules stem from the interplay between the methylenedioxy bridge and the substituents.

Electronic Density Map

The following diagram illustrates the electronic pressure points that dictate reactivity (e.g., oxidative addition rates and lithiation sites).

ElectronicProfile cluster_A Compound A (6-bromo-2H-1,3-benzodioxol-4-amine) cluster_B Compound B (4-bromo-1,3-benzodioxole) A_Core Electron-Rich Core (High Electron Density) A_Br C6-Bromide (Deactivated Electrophile) A_Core->A_Br Increased e- density Slower Oxidative Addition A_Amine C4-Amine (Strong Donor) A_Amine->A_Core +M Effect B_Core Neutral/Activated Core B_Br C4-Bromide (Standard Electrophile) B_Core->B_Br Standard Reactivity B_Lith C4-Lithiation Site (Ortho-Directing) B_Core->B_Lith High Acidity

Figure 1: Electronic influence of the C4-amine. In Compound A, the amine pushes electron density into the ring, rendering the C-Br bond less electrophilic compared to Compound B, requiring more active catalyst systems.

Physical & Chemical Properties Comparison
FeatureCompound A (6-bromo-2H-1,3-benzodioxol-4-amine)Compound B (4-bromo-1,3-benzodioxole)
CAS Registry 492444-10-76698-13-1
Molecular Weight ~230.06 g/mol ~201.02 g/mol
Physical State Solid (Powder/Crystal)Liquid or Low-Melting Solid
pKa (Conjugate Acid) ~3.5 - 4.5 (Aniline-like, lowered by oxygen induction)N/A (Non-basic)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)~2.8 (Higher Lipophilicity)
Primary Reactivity Nucleophilic (Amine) & Electrophilic (Bromide)Electrophilic (Bromide)
Storage Stability Oxidation sensitive (Amine turns dark)Stable

Synthetic Utility & Performance[1]

The "Amine Effect" on Cross-Coupling

Compound B behaves as a standard aryl bromide. It couples readily using generic Pd(PPh3)4 catalysts.[1]

Compound A presents a specific challenge: Catalyst Poisoning. The free amine at C4 can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

  • Solution: Use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) that prevent amine coordination, or protection of the amine (e.g., Boc-protection) prior to coupling.

Divergent Synthesis Pathways

The choice of scaffold dictates the architectural complexity of the final drug target.

SynthesisPathways cluster_PathA Pathway A: Heterocyclic Fusion cluster_PathB Pathway B: Linear Extension CompA Compound A (Amine + Bromide) Cyclization Cyclization with Formamide/Urea CompA->Cyclization Utilizes NH2 CompB Compound B (Bromide Only) Suzuki Suzuki Coupling (Ar-B(OH)2) CompB->Suzuki Standard Pd(0) Tricyclic Tricyclic Scaffolds (e.g., Quinazolines, PARP Inhibitors) Cyclization->Tricyclic Biaryl Biaryl Ethers / Scaffolds (Linear Extension) Suzuki->Biaryl

Figure 2: Divergent synthetic utility. Compound A is a precursor for fused ring systems, while Compound B is typically used for linear structural elaboration.

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling for Compound A

Rationale: Standard conditions fail due to amine interference. This protocol uses a precatalyst system resistant to amine coordination.

Reagents:

  • Substrate: 6-bromo-2H-1,3-benzodioxol-4-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(Amphos)Cl2 or XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the amine substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium precatalyst under a positive stream of Argon. Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Amine peak often tails; use acidic modifier).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with EtOAc.[2][3]

  • Purification: Flash chromatography. Caution: The product is basic; use 1% Et3N in the eluent to prevent streaking.

Protocol B: Lithiation/Formylation of Compound B

Rationale: Compound B allows for regioselective lithiation at the C4 position (halogen-metal exchange) to introduce aldehydes or other electrophiles.

Reagents:

  • Substrate: 4-bromo-1,3-benzodioxole (1.0 eq)

  • Lithium Source: n-BuLi (1.1 eq, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve substrate in THF and cool to -78°C (Critical to prevent benzyne formation).

  • Exchange: Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78°C.

  • Quench: Add DMF dropwise. Allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ether.[2][4]

Decision Matrix: Which Scaffold Do You Need?

If your goal is...Choose Compound A Choose Compound B
Building a Kinase Inhibitor ✅ (Amine mimics ATP hinge binder)
Simple Biaryl Linker ❌ (Over-functionalized, costly)✅ (Cost-effective)
Fused Tricyclic System ✅ (Ready for cyclization)❌ (Requires nitration/reduction steps)
Late-Stage Functionalization ❌ (Amine may require protection)✅ (Inert to many conditions)

References

  • PubChem Compound Summary for CID 2776189 (4-Bromo-1,3-benzodioxole). National Center for Biotechnology Information (2025). PubChem Database.[5][Link]

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies." Journal of Organic Chemistry. (Provides basis for Pd-catalyst selection with free anilines). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text for handling amine-containing substrates in coupling). [Link]

Sources

Safety Operating Guide

6-bromo-2H-1,3-benzodioxol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

6-bromo-2H-1,3-benzodioxol-4-amine (CAS: 492444-10-7) is a halogenated aromatic amine intermediate.[1] Unlike standard organic waste, its disposal requires strict adherence to halogenated waste streams due to the bromine atom, which poses environmental risks (dioxin formation) if incinerated at insufficient temperatures.[1]

Critical Directive:

  • DO NOT mix with acidic waste streams (Risk: Exothermic salt formation/precipitation).

  • DO NOT mix with oxidizing agents (Risk: N-oxidation/fire).

  • ALWAYS segregate into Halogenated Organic Waste .

Chemical Hazard Profile & Disposal Logic

To ensure a self-validating safety system, you must understand the chemical rationale behind these protocols. This is not just compliance; it is reaction prevention.[2]

FeatureChemical PropertyDisposal Implication
Halogen Content Bromine (Br) at C6Mandatory High-Temp Incineration. Must be flagged as "Halogenated" to ensure the incinerator operates >1100°C to prevent PBDD/PBDF (dioxin) formation [1].[1]
Functional Group Primary Amine (-NH₂) Basic/Nucleophilic. Incompatible with acid chlorides, anhydrides, and strong oxidizers in the waste drum.[1]
Core Structure Benzodioxole Stable Organic. Requires standard organic solvent dissolution for liquid waste streams.
Physical State Solid (Powder)Dust hazard.[2] Solid waste must be double-bagged or drummed; liquid waste requires compatible solvent (e.g., DCM, Ethyl Acetate).[1]

Waste Segregation Decision Tree

The following logic gate ensures you never misclassify this compound.

WasteSegregation Start Waste Generation: 6-bromo-2H-1,3-benzodioxol-4-amine StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Spill) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath FinalSolid Stream A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPath->FinalSolid Double Bag/Drum SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenatedSolv Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolv NonHalogenatedSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenatedSolv FinalLiquid Stream B: Halogenated Organic Solvents (Even if solvent is non-hal, the solute is!) HalogenatedSolv->FinalLiquid NonHalogenatedSolv->FinalLiquid CRITICAL: Solute dictates classification

Figure 1: Segregation logic.[1] Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the brominated solute forces the entire mixture into the Halogenated stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spill cleanup residues, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "6-bromo-2H-1,3-benzodioxol-4-amine" (Do not use abbreviations like "BBDA").[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

  • Deactivation (Spills only): If cleaning a spill, cover with a solid absorbent (Vermiculite). Do not attempt to neutralize with acid on the benchtop, as heat generation can volatilize the amine [2].

  • Sealing: Ensure the lid is vapor-tight. If using a bag, use a double-layer yellow hazardous waste bag, goose-neck sealed with tape.[1]

Protocol B: Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.[1]

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Nitric Acid (Explosion risk).[4]

    • Peroxides (Fire risk).[4]

    • Acid Halides (Gas evolution).

  • Solvent Selection: If dissolving solid waste for disposal, use Dichloromethane (DCM) or Ethyl Acetate . DCM is preferred as it already belongs to the halogenated stream, simplifying the waste profile.

  • Stream Assignment: Pour into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged in most labs).

    • Scientist's Note: Never pour this into the "Non-Halogenated" stream. Even trace amounts of bromine can contaminate fuel-blending recycling streams, leading to regulatory fines [3].[1]

Protocol C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels.[1]

  • Segregation: Do not throw in regular trash.

  • Collection: Place in a dedicated "Chemically Contaminated Debris" bucket (lined with a clear or yellow heavy-duty bag).

  • Disposal: Tie off and place in the solid hazardous waste drum.

The "Cradle-to-Grave" Workflow

This diagram illustrates the lifecycle of the waste from your bench to final destruction, ensuring you understand the downstream consequences of your upstream segregation.

DisposalLifecycle cluster_destruction Destruction Method Lab Laboratory Bench (Generation) Satellite Satellite Accumulation Area (SAA) Lab->Satellite Labeled Container Central Central Waste Storage (90-Day Hold) Satellite->Central Weekly Pickup Transport Licensed Hauler (DOT Class 6.1/9) Central->Transport Manifesting (EPA 8700-22) Facility TSDF Incinerator (Rotary Kiln) Transport->Facility Scrubber Acid Gas Scrubber (Removes HBr) Facility->Scrubber Combustion Gases

Figure 2: The waste lifecycle. Note the "Acid Gas Scrubber" step—this is why identifying the bromine content is vital. The facility must prepare to neutralize the Hydrobromic Acid (HBr) generated during combustion.[1]

Regulatory Compliance & Codes

When filling out your waste manifest, use the following codes. Note: As a specific commercial chemical product, it may not have a specific "P" or "U" list code unless it is a discarded commercial chemical product (CCP). However, characteristic codes often apply.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 (Ignitable)If dissolved in flammable solvents (MeOH/EtOAc).[1]
EPA (RCRA) D002 (Corrosive)Only if pH > 12.5 (Pure amines are basic, check pH).
DOT (Transport) UN 2811 or UN 3077 Toxic Solid, Organic, N.O.S.[1] (Not Otherwise Specified) or Environmentally Hazardous Substance.[2][5]
EU (EWC) 07 05 01 *Aqueous washing liquids and mother liquors (Hazardous).

Self-Validation Step: Before sealing the waste container, dip a pH strip.[1] If pH > 10, mark "Alkaline" on the tag. This simple step prevents accidents at the consolidation facility.

References

  • United States Environmental Protection Agency (EPA). (2024). Combustion of Hazardous Waste containing Halogens. EPA Guidelines for Incinerators. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link][1]

  • PubChem. (2023). Compound Summary: 6-bromo-2H-1,3-benzodioxol-4-amine (CAS 492444-10-7).[1][6][Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.